3-[4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutyl]-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-[4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutyl]-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound has shown promise in various scientific research fields, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutyl]-1,3-dihydro-2H-indol-2-one involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutyl]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of indole derivatives with different biological activities .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying indole chemistry.
Biology: It has shown potential as a bioactive molecule with various biological activities, including anticancer, antiviral, and antimicrobial properties.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-[4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutyl]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives: These compounds share a similar core structure and have been studied for their anticancer and antiviral activities.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Indole-2-carboxylates: These compounds have shown various biological activities, including antimicrobial and anticancer properties.
Uniqueness
3-[4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutyl]-1,3-dihydro-2H-indol-2-one is unique due to its specific substitution pattern and the presence of both indole and pyridoindole cores. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C24H25N3O3 |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
3-[4-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-4-oxobutyl]-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C24H25N3O3/c1-30-15-9-10-21-18(13-15)19-14-27(12-11-22(19)25-21)23(28)8-4-6-17-16-5-2-3-7-20(16)26-24(17)29/h2-3,5,7,9-10,13,17,25H,4,6,8,11-12,14H2,1H3,(H,26,29) |
InChI Key |
SBXNFYQERFVUOL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)CCCC4C5=CC=CC=C5NC4=O |
Origin of Product |
United States |
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